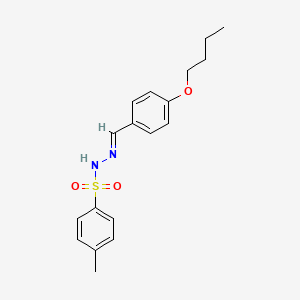
N'-(4-Butoxybenzylidene)-4-methylbenzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-Butoxybenzylidene)-4-methylbenzenesulfonohydrazide is a chemical compound with the molecular formula C26H28N2O3. It is a member of the hydrazide family and is known for its unique structural properties, which make it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Butoxybenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 4-butoxybenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(4-Butoxybenzylidene)-4-methylbenzenesulfonohydrazide are not well-documented, the general approach would involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-Butoxybenzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding sulfonyl derivatives.
Reduction: This can result in the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene position.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include sulfonyl derivatives, hydrazine derivatives, and substituted benzylidene compounds.
Wissenschaftliche Forschungsanwendungen
N’-(4-Butoxybenzylidene)-4-methylbenzenesulfonohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of N’-(4-Butoxybenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(4-Butoxybenzylidene)-4-methylbenzohydrazide
- N’-(4-Butoxybenzylidene)-4-methoxybenzohydrazide
- N’-(4-Butoxybenzylidene)-2-hydroxybenzohydrazide
Uniqueness
N’-(4-Butoxybenzylidene)-4-methylbenzenesulfonohydrazide is unique due to its sulfonohydrazide group, which imparts distinct chemical and biological properties compared to other hydrazides. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
303086-40-0 |
|---|---|
Molekularformel |
C18H22N2O3S |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
N-[(E)-(4-butoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H22N2O3S/c1-3-4-13-23-17-9-7-16(8-10-17)14-19-20-24(21,22)18-11-5-15(2)6-12-18/h5-12,14,20H,3-4,13H2,1-2H3/b19-14+ |
InChI-Schlüssel |
JUJQCSZKMHUDES-XMHGGMMESA-N |
Isomerische SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)C |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{(E)-[(4-fluorophenyl)imino]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate](/img/structure/B11990259.png)


![4-[(1E)-N-({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)ethanehydrazonoyl]phenyl acetate](/img/structure/B11990276.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B11990277.png)
![4-Chloro-2-(2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol](/img/structure/B11990281.png)

![{(3aR,4R,6R,6aR)-6-[6-(dibenzoylamino)-9H-purin-9-yl]-2,2-dioxidotetrahydrofuro[3,4-d][1,3,2]dioxathiol-4-yl}methyl benzoate](/img/structure/B11990294.png)
![9-Bromo-2-(4-chlorophenyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11990310.png)
![[(E)-(4-butoxyphenyl)methyleneamino]thiourea](/img/structure/B11990311.png)
![[9-Chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B11990318.png)
![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-(methylthio)butanoate](/img/structure/B11990321.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11990325.png)
![5-(4-Bromophenyl)-9-chloro-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11990340.png)
